2-Heptyl-1,3-dithiolane
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Overview
Description
2-Heptyl-1,3-dithiolane is an organosulfur compound with the molecular formula C10H20S2 It belongs to the class of 1,3-dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Heptyl-1,3-dithiolane can be synthesized through the reaction of heptanal with 1,2-ethanedithiol in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale reactors and continuous flow processes to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Heptyl-1,3-dithiolane undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as organolithium reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted dithiolanes.
Scientific Research Applications
2-Heptyl-1,3-dithiolane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Heptyl-1,3-dithiolane involves its ability to interact with various molecular targets through its sulfur atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity . The compound’s unique structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,3-Dithiolane: The parent compound with a similar structure but without the heptyl group.
1,2-Dithiolane: An isomer with sulfur atoms at positions 1 and 2.
1,3-Dithiane: A six-membered ring analog with similar chemical properties.
Uniqueness
2-Heptyl-1,3-dithiolane is unique due to the presence of the heptyl group, which imparts distinct physicochemical properties and enhances its solubility in organic solvents.
Properties
CAS No. |
93215-67-9 |
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Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2-heptyl-1,3-dithiolane |
InChI |
InChI=1S/C10H20S2/c1-2-3-4-5-6-7-10-11-8-9-12-10/h10H,2-9H2,1H3 |
InChI Key |
QMFIDKBWTHCPRN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1SCCS1 |
Origin of Product |
United States |
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